8-Hydroperoxy-p-cymene
Overview
Description
8-Hydroperoxy-p-cymene is an organic compound with the molecular formula C10H14O2. It is a derivative of p-cymene, a naturally occurring aromatic hydrocarbon found in essential oils of various plants.
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Hydroperoxy-p-cymene can be synthesized through the oxidation of p-cymene. One common method involves the use of hydrogen peroxide as the oxidizing agent in the presence of a catalyst such as acetic acid. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C .
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or crystallization to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 8-Hydroperoxy-p-cymene undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form p-methylacetophenone and 4-(2-hydroxy-2-propyl)benzaldehyde.
Reduction: The compound can be reduced to p-cymene using reducing agents like sodium borohydride.
Substitution: It can participate in substitution reactions where the hydroperoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid, and catalysts like iron(II) sulfate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed:
Oxidation: p-Methylacetophenone, 4-(2-hydroxy-2-propyl)benzaldehyde.
Reduction: p-Cymene.
Substitution: Products depend on the substituents introduced.
Scientific Research Applications
8-Hydroperoxy-p-cymene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Hydroperoxy-p-cymene involves the formation of reactive oxygen species (ROS) through the homolysis of the hydroperoxy group. These ROS can interact with various molecular targets, leading to oxidative stress and cellular damage. In biological systems, this compound can modulate immune responses and exhibit antimicrobial activity by disrupting microbial cell membranes and inhibiting essential enzymes .
Comparison with Similar Compounds
p-Cymene: The parent compound, which lacks the hydroperoxy group.
p-Methylacetophenone: A major oxidation product of 8-Hydroperoxy-p-cymene.
4-(2-Hydroxy-2-propyl)benzaldehyde: Another oxidation product.
Uniqueness: this compound is unique due to its hydroperoxy functional group, which imparts distinct chemical reactivity and biological activity compared to its parent compound and other derivatives. This makes it valuable for specific applications in oxidation reactions and as an antimicrobial agent .
Properties
IUPAC Name |
1-(2-hydroperoxypropan-2-yl)-4-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-8-4-6-9(7-5-8)10(2,3)12-11/h4-7,11H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCHNFGPIFYNTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)(C)OO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80435957 | |
Record name | 8-hydroperoxy-p-cymene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80435957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3077-71-2 | |
Record name | 8-hydroperoxy-p-cymene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80435957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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